beta-acetoxyisovalerylshikonin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 |

Source

|

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 |

Source

|

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

beta-acetoxyisovalerylshikonin natural sources and biosynthesis

An In-Depth Technical Guide to β-Acetoxyisovalerylshikonin: Natural Sources and Biosynthesis

This technical guide provides a comprehensive overview of β-acetoxyisovalerylshikonin, a notable member of the shikonin family of bioactive naphthoquinones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the botanical origins, the intricate biosynthetic pathways, and the validated experimental methodologies for the isolation and analysis of this compound. Our focus is on delivering field-proven insights and robust protocols to support and advance research in this area.

Introduction to Shikonin Derivatives

Shikonin and its enantiomer, alkannin, are potent red pigments found in the roots of a select group of plants belonging to the Boraginaceae family.[1] These naphthoquinones are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The core shikonin structure is often esterified with various acyl groups, leading to a diverse array of derivatives such as acetylshikonin, isovalerylshikonin, and the subject of this guide, β-acetoxyisovalerylshikonin.[2][3] These structural modifications are crucial as they can significantly influence the compound's lipophilicity, stability, and biological efficacy, making them prime candidates for drug discovery and development.[1]

Part 1: Natural Sources of β-Acetoxyisovalerylshikonin

The occurrence of shikonin and its derivatives is chemotaxonomically restricted to the Boraginaceae family.[4] While many species produce a complex mixture of these compounds, β-acetoxyisovalerylshikonin has been specifically identified and isolated from cell suspension cultures of Arnebia euchroma (Royle) Johnston, a medicinal plant native to the high-altitude regions of the Himalayas.[3][5]

The roots of plants in this family, traditionally known as "Zicao," are the primary natural reservoir of these compounds.[6] Due to overexploitation and challenges in cultivation, many of these plant species are endangered, which has spurred the development of in vitro production systems, such as cell and hairy root cultures, as sustainable and controllable sources.[5][7]

| Plant Species | Key Shikonin Derivatives Identified | Reference |

| Arnebia euchroma | β-acetoxyisovalerylshikonin , Acetylshikonin, Isovalerylshikonin | [3][5][8] |

| Lithospermum erythrorhizon | Acetylshikonin, β-Hydroxyisovalerylshikonin, Isobutyrylshikonin | [2][6][9] |

| Onosma paniculata | β-Hydroxyisovalerylshikonin | [9] |

| Alkanna tinctoria | Alkannin and its esters | [1] |

| Echium plantagineum | β-Hydroxyisovalerylshikonin | [9] |

Part 2: The Biosynthetic Pathway

The formation of β-acetoxyisovalerylshikonin is a multi-stage process that begins with primary metabolism and culminates in a specific, late-stage tailoring reaction. The pathway can be logically divided into two main parts: the synthesis of the core shikonin structure and the final acylation step.

Assembly of the Shikonin Core

The biosynthesis of the shikonin naphthoquinone skeleton proceeds via the convergence of two major pathways: the phenylpropanoid pathway, which provides the p-hydroxybenzoic acid (4-HBA) precursor, and the mevalonate (MVA) pathway, which generates the isoprenoid precursor, geranyl diphosphate (GPP).[10]

-

Formation of Precursors: Phenylalanine, derived from the shikimate pathway, is converted to 4-HBA. Concurrently, the MVA pathway synthesizes GPP from acetyl-CoA.[10]

-

First Committed Step: The enzyme p-hydroxybenzoate:geranyltransferase (PGT) catalyzes the prenylation of 4-HBA with GPP, forming 3-geranyl-4-hydroxybenzoate (GBA). This is the first committed step directing metabolites towards shikonin synthesis.[10]

-

Series of Modifications: GBA undergoes a series of enzymatic modifications, including hydroxylations and cyclization, to form the naphthoquinone ring. Key intermediates include geranylhydroquinone and deoxyshikonin.[1] Recent research has identified several crucial enzymes in these steps, including cytochrome P450 monooxygenases (e.g., CYP76B family) and polyphenol oxidases.[1]

-

Final Hydroxylation: Deoxyshikonin is hydroxylated to yield the core shikonin molecule.[1]

Final Acylation to β-Acetoxyisovalerylshikonin

The structural diversity of shikonin derivatives arises from the esterification of the side-chain hydroxyl group of the shikonin molecule. This reaction is catalyzed by a class of enzymes known as BAHD acyltransferases.[2]

In Lithospermum erythrorhizon, two enantiomer-specific acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), have been identified.[2] These enzymes catalyze the transfer of acyl groups from various acyl-CoA donors to shikonin or alkannin.[2] LeSAT1, for instance, can utilize acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA to produce their corresponding shikonin esters.[2]

While the specific enzyme responsible for producing β-acetoxyisovalerylshikonin has not yet been definitively characterized, the established mechanism strongly suggests the involvement of a homologous BAHD acyltransferase. This putative enzyme would utilize β-acetoxyisovaleryl-CoA as the acyl donor to esterify the shikonin molecule. The biosynthesis of the acyl donor itself likely originates from the catabolism of branched-chain amino acids, such as leucine.

Part 3: Experimental Methodologies

The lipophilic nature of shikonin derivatives dictates the choice of solvents and chromatographic techniques for their successful isolation and purification. Cell suspension cultures of Arnebia euchroma have been established as a reliable source for obtaining high-purity β-acetoxyisovalerylshikonin.[3]

Protocol: Preparative HPLC Isolation from Cell Cultures

This protocol is adapted from a validated method for the rapid isolation of β-acetoxyisovalerylshikonin from Arnebia euchroma cell suspension cultures.[3] The causality behind this choice of methodology lies in the high resolution and scalability of preparative HPLC, which is essential for obtaining the high-purity compounds required for pharmacological studies.

Step 1: Biomass Harvesting and Extraction

-

Harvest cells from the suspension culture by filtration.

-

Lyophilize (freeze-dry) the cell biomass to remove water completely.

-

Extract the dried biomass with a suitable organic solvent (e.g., a mixture of chloroform and methanol) using sonication or maceration to efficiently rupture cells and dissolve the lipophilic pigments.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude pigment residue.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is critical for separating these nonpolar compounds.[3]

-

Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (95:5, v/v) has been shown to provide excellent separation.[3] The high organic content is necessary to elute the lipophilic shikonins from the C18 stationary phase.

-

Injection and Fraction Collection: Dissolve the crude extract in the mobile phase, filter, and inject onto the column. Monitor the elution profile at a suitable wavelength (e.g., 520 nm) and collect the fraction corresponding to the β-acetoxyisovalerylshikonin peak.

-

Purity Confirmation: Re-analyze the collected fraction using analytical HPLC to confirm its purity, which should be >98%.[3]

Step 3: Compound Verification

-

Evaporate the solvent from the purified fraction.

-

Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Analytical Parameters

The following quantitative data from the validated HPLC method provide a benchmark for analytical system performance.

| Parameter | Value for β-acetoxyisovalerylshikonin | Reference |

| Purity of Isolated Compound | > 98% | [3] |

| Limit of Detection (LOD) | 0.146 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.487 µg/mL | [3] |

| Recovery | 94.7 - 96.8% | [3] |

Conclusion and Future Outlook

β-Acetoxyisovalerylshikonin stands out as a significant natural product within the pharmacologically active shikonin family. Its confirmed presence in Arnebia euchroma and the development of robust in vitro production and purification protocols have paved the way for more detailed biological investigation.[3] The general biosynthetic pathway to the shikonin core is well-understood, and the mechanism of final acylation via BAHD acyltransferases is established.[2]

Future research should prioritize the isolation and functional characterization of the specific O-acyltransferase responsible for synthesizing β-acetoxyisovalerylshikonin. Identifying this gene would enable metabolic engineering strategies to selectively enhance the production of this specific derivative in microbial or plant-based expression systems, thereby ensuring a sustainable supply for advanced preclinical and clinical development.

References

-

Yadav, S., Sharma, A., Nayik, G. A., Cooper, R., Bhardwaj, G., Sohal, H. S., Mutreja, V., Kaur, R., Areche, F. O., AlOudat, M., et al. (2022). Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. Frontiers in Pharmacology, 13, 905755. [Link]

-

Yadav, S., Sharma, A., Nayik, G. A., Cooper, R., Bhardwaj, G., Sohal, H. S., Mutreja, V., Kaur, R., Areche, F. O., AlOudat, M., et al. (2022). Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. PMC - NIH. [Link]

-

Malik, S., Bhushan, S., Sharma, M., Ahuja, P. S. (2021). Arnebia euchroma. ResearchGate. [Link]

-

Teng, W., Oh, T. J., Wang, Y., et al. (2022). Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis. PMC - PubMed Central. [Link]

-

Oshikiri, H., Takanashi, K., Nakayama, T., et al. (2020). Two BAHD Acyltransferases Catalyze the Last Step in the Shikonin/Alkannin Biosynthetic Pathway. PMC - NIH. [Link]

-

Song, J., et al. (2023). The discovery and characterization of AeHGO in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma. Frontiers in Plant Science. [Link]

-

Tatsumi, K., et al. (2016). Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants. Frontiers in Plant Science. [Link]

-

Malik, S., Bhushan, S., Sharma, M., et al. (2008). Isolation and purification of acetylshikonin and b-acetoxyisovaleryl shikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC. ResearchGate. [Link]

-

Yazaki, K. (2017). Lithospermum erythrorhizon cell cultures: Present and future aspects. PMC - NIH. [Link]

-

Choi, J. H., et al. (2005). Physical Stability of Shikonin Derivatives from the Roots of Lithospermum erythrorhizon Cultivated in Korea. Journal of Agricultural and Food Chemistry. [Link]

-

Malik, S., et al. (2011). Physico-chemical factors influencing the shikonin derivatives production in cell suspension cultures of Arnebia euchroma (Royle) Johnston, a medicinally important plant species. PubMed. [Link]

-

Touno, K., et al. (2021). Shikonin derivatives produced by L. erythrorhizon. ResearchGate. [Link]

-

Various Authors. Chemical structures of shikonin derivatives. ResearchGate. [Link]

-

Liu, Q., et al. (2018). Isovalerylshikonin, a new resistance-modifying agent from Arnebia euchroma, supresses antimicrobial resistance of drug-resistant Staphylococcus aureus. PubMed. [Link]

-

Roriz, M., et al. (2022). An abridged scheme of the shikonin derivatives biosynthesis pathway. ResearchGate. [Link]

-

Oshikiri, H., et al. (2024). Comparative Analysis of Shikonin and Alkannin Acyltransferases Reveals Their Functional Conservation in Boraginaceae. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Hydroxyisovalerylshikonin. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Acetoxyisovalerylshikonin. PubChem Compound Database. [Link]

Sources

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two BAHD Acyltransferases Catalyze the Last Step in the Shikonin/Alkannin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 7. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 8. Isovalerylshikonin, a new resistance-modifying agent from Arnebia euchroma, supresses antimicrobial resistance of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-Hydroxyisovalerylshikonin | C21H24O7 | CID 479502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-Acetoxyisovalerylshikonin: From Chemical Structure to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone pigment and a prominent member of the shikonin family of compounds. Shikonins and their derivatives, isolated from the roots of various plants in the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon, have a long history of use in traditional medicine.[1][2] In recent years, these compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and wound-healing properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, and biological activities of β-acetoxyisovalerylshikonin, with a focus on the underlying mechanisms of action and detailed experimental protocols.

Chemical Structure and Properties

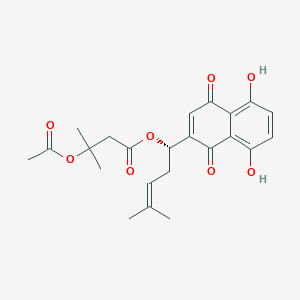

β-Acetoxyisovalerylshikonin belongs to the class of shikonins, which are derivatives of 1,4-naphthoquinone.[1] The core structure consists of a dihydroxynaphthoquinone ring with a chiral side chain at the C-2 position. The specific identity of each shikonin derivative is determined by the ester group attached to the hydroxyl group of the side chain.

Chemical Structure

The chemical structure of β-acetoxyisovalerylshikonin is characterized by an acetoxyisovaleryl group esterified to the side chain of the shikonin molecule.

Caption: Chemical structure of β-acetoxyisovalerylshikonin.

Physicochemical Properties

Detailed physicochemical data for β-acetoxyisovalerylshikonin is not extensively reported in a consolidated manner. However, based on its classification as a naphthoquinone and a shikonin ester, the following properties can be inferred and are supplemented with available data for related compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₂₃H₂₆O₈ | Inferred from structure |

| Molecular Weight | 430.45 g/mol | Inferred from structure |

| Appearance | Red-colored compound | [4] |

| Solubility | Generally insoluble in water; soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, and less soluble in nonpolar solvents like hexane. | [5][6] |

| Stability | Shikonin derivatives are known to be sensitive to light and heat, and can polymerize in alkaline conditions and polar solvents at high temperatures. | [7] |

Note: The expertise in organic chemistry suggests that the ester and hydroxyl groups will increase polarity compared to the parent naphthoquinone, influencing its solubility profile.

Isolation and Purification

β-Acetoxyisovalerylshikonin is typically isolated from the roots of plants from the Boraginaceae family, with Arnebia euchroma being a common source.[4] Various extraction and chromatographic techniques are employed to obtain the pure compound.

Extraction Workflow

Caption: General workflow for the extraction and purification of β-acetoxyisovalerylshikonin.

Detailed Protocol: Preparative HPLC Isolation

This protocol is adapted from a method for isolating shikonin derivatives from Arnebia euchroma cell suspension cultures.[4][8]

-

Sample Preparation: The crude extract obtained from the roots of Arnebia euchroma is dissolved in a suitable solvent, such as a mixture of acetonitrile and methanol.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[4][8]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 95:5 v/v) is effective.[4][8]

-

Flow Rate: A flow rate appropriate for the preparative column dimensions is applied.

-

Detection: The eluent is monitored at a wavelength of 520 nm, which is the characteristic absorbance maximum for shikonin derivatives.[9]

-

-

Fraction Collection: Fractions corresponding to the peak of β-acetoxyisovalerylshikonin are collected.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC. Purity greater than 98% can be achieved with this method.[4][8]

The rationale for using a C18 column lies in its hydrophobic stationary phase, which effectively separates the moderately polar shikonin derivatives based on their hydrophobicity. The acetonitrile/methanol mobile phase provides good solubility and resolution for these compounds.

Biological Activities and Mechanisms of Action

β-Acetoxyisovalerylshikonin, along with other shikonin derivatives, exhibits a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Shikonin and its derivatives are known to possess potent anti-inflammatory properties.[1][3] The mechanism of action involves the modulation of key inflammatory signaling pathways.

Caption: Simplified signaling pathway for the anti-inflammatory action of β-acetoxyisovalerylshikonin.

The anti-inflammatory effects are mediated, at least in part, by the inhibition of the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[10] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of β-acetoxyisovalerylshikonin for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[11][12][13]

-

Mix 100 µL of cell supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is quantified using a sodium nitrite standard curve.

The use of LPS is critical as it mimics the inflammatory response triggered by bacterial infections, providing a relevant model to study anti-inflammatory effects.

Anticancer Activity

β-Acetoxyisovalerylshikonin has demonstrated cytotoxic effects against various cancer cell lines.[14] The anticancer mechanism is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Caption: β-Acetoxyisovalerylshikonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

One of the key mechanisms of anticancer activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is crucial for cell survival and proliferation, and its inhibition by β-acetoxyisovalerylshikonin can lead to the induction of apoptosis in cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of β-acetoxyisovalerylshikonin for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measurement: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Conclusion

β-Acetoxyisovalerylshikonin is a promising natural product with significant anti-inflammatory and anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways, including MAPK, STAT3, and PI3K/Akt. The detailed protocols provided in this guide for its isolation and biological evaluation will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

- Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. (2022). Frontiers in Pharmacology. [URL not available]

- Sharma, N., Sharma, U. K., Malik, S., Bhushan, S., Satti, N. K., & Singh, B. (2008). Isolation and purification of acetylshikonin and b-acetoxyisovaleryl shikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC.

- Kretschmer, N., Deutsch, A., Gründemann, C., & Bauer, R. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. International Journal of Molecular Sciences, 22(5), 2774.

- Srivastava, A., Singh, P., & Kumar, A. (2014). Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography.

- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.

-

Sharma, N., Sharma, U. K., Malik, S., Bhushan, S., Satti, N. K., & Singh, B. (2008). Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC. PubMed. [Link]

-

Shikonin. (n.d.). PubChem. [Link]

- Griess Reagent System Technical Bulletin. (n.d.). Promega. [URL not available]

-

1,4-Naphthoquinone. (n.d.). Wikipedia. [Link]

-

Tiong, C. H., et al. (2021). Production of Cytoprotective, Antioxidant, and Anti-Inflammatory Shikonin Derivatives in Root Cultures of Plagiobothrys arizonicus: A Pilot Study. MDPI. [Link]

- Assimopoulou, A. N., & Papageorgiou, V. P. (2005). Stability study of the pharmaceutical substance shikonin.

-

The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). Journal of Biological Chemistry, 293(49), 18823-18833.

- Chemical structures of shikonin derivatives. (n.d.).

-

Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (2018). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]

- List of investigated shikonin esters. (n.d.).

- Detection and Quantification of Cytokines and Other Biomarkers. (2011). Methods in Molecular Biology, 785, 21-39.

- NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. (2018). Phytochemical Analysis, 29(4), 339-350.

- Kim, S. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Food, 14(1-2), 143-149.

- Cytokine ELISA Protocol Guide. (n.d.). Scribd. [URL not available]

-

Kretschmer, N., Deutsch, A., Gründemann, C., & Bauer, R. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. PubMed. [Link]

-

Shikonin. (n.d.). PubChem. [Link]

- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [URL not available]

- Contribution of Mass Spectrometry to the Advances in Risk Characterization of Marine Biotoxins: Towards the Characterization of Metabolites Implied in Human Intoxic

-

Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris. (2024). protocols.io. [Link]

-

1,4-Naphthoquinone. (n.d.). PubChem. [Link]

- Guo, C., He, J., Song, X., Tan, L., Wang, M., Jiang, P., ... & Chen, J. (2019). Pharmacological properties and derivatives of shikonin-a review in recent years. Pharmacological research, 149, 104463.

- Identification, quantification and nutraceutical evaluation of the extracts from Arnebia benthamii roots of Himalayan regions of. (2024). Semantic Scholar. [URL not available]

- General Protocol for Western Blotting. (n.d.). Bio-Rad. [URL not available]

- Nitric oxide (NO) scavenging assay, following Griess reagent method,... (n.d.).

-

1,4-Naphthoquinone. (n.d.). Solubility of Things. [Link]

- Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita. (2016). Molecules, 21(8), 1059.

- Study on the Chemistry Identification and Assessment of Antioxidant and Antibacterial Activity of the Biologically Active Constituents from the. (2021). Biointerface Research in Applied Chemistry, 12(3), 3735-3751.

- Essential role of mitochondrial Stat3 in p38MAPK mediated apoptosis under oxidative stress. (2017). Scientific Reports, 7(1), 1-13.

- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2006). Journal of Biomolecular Screening, 11(5), 487-493.

-

ELISA Sample Preparation Guide: Optimize Your Sample for Accurate Results. (n.d.). Boster Bio. [Link]

-

2,3-Dichloro-1,4-naphthoquinone. (n.d.). Solubility of Things. [Link]

Sources

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PhotochemCAD | 1,4-Naphthoquinone [photochemcad.com]

- 11. promega.com [promega.com]

- 12. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of β-acetoxyisovalerylshikonin from Arnebia euchroma: A Technical Guide to Purification and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of β-acetoxyisovalerylshikonin, a pharmacologically significant naphthoquinone derived from the roots of Arnebia euchroma. Shikonin and its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. However, the structural similarity among these derivatives presents a significant challenge for their individual isolation, which is a critical prerequisite for targeted drug development and mechanistic studies. This document details a robust and efficient methodology centered on preparative High-Performance Liquid Chromatography (HPLC) for the isolation of β-acetoxyisovalerylshikonin, achieving purity levels exceeding 98%. We will explore the causality behind experimental choices, from initial solvent extraction to final spectroscopic-based structural elucidation, providing researchers and drug development professionals with a field-proven, self-validating protocol.

Part 1: The Botanical and Pharmacological Context

Arnebia euchroma: A Reservoir of Bioactive Naphthoquinones

Arnebia euchroma (Royle) Johnst., a perennial herb belonging to the Boraginaceae family, is predominantly found in the high-altitude regions of the Himalayas.[1] The roots of this plant, often referred to as "Zicao" in traditional Chinese medicine, are a rich source of red pigments known as shikonins.[2] For centuries, these roots have been utilized in traditional remedies for their potent therapeutic properties, particularly in treating burns, skin diseases, and inflammatory conditions.[1][3] The significant medicinal value of A. euchroma is primarily attributed to its complex mixture of naphthoquinone derivatives, making it a plant of high interest for modern pharmaceutical research.[4] However, its overexploitation has led to the species becoming endangered, highlighting the need for efficient isolation techniques and the exploration of sustainable sources like cell suspension cultures.[4][5]

The Shikonin Family: A Spectrum of Therapeutic Potential

Shikonins are a class of naturally occurring naphthoquinone pigments that exist in equilibrium with their enantiomers, the alkannins.[6] These compounds are responsible for the plant's diverse pharmacological profile, which includes well-documented anticancer, antithrombotic, neuroprotective, antiviral, anti-inflammatory, antioxidant, and antimicrobial activities.[2][4] β-acetoxyisovalerylshikonin is one of several important esters of shikonin found in Arnebia species, alongside acetylshikonin and β,β-dimethylacrylshikonin.[3][7] The precise separation of each derivative is paramount, as subtle structural differences can significantly influence their bioactivity and therapeutic efficacy.[4]

The Target Molecule: β-acetoxyisovalerylshikonin

β-acetoxyisovalerylshikonin is a key bioactive constituent of A. euchroma. Its structure consists of the core shikonin naphthoquinone skeleton esterified with a β-acetoxyisovaleric acid side chain. This specific esterification pattern contributes to its unique physicochemical properties and biological activity profile, which includes potent antitumor and anti-inflammatory effects.[6][8] The targeted isolation of this compound is essential for conducting detailed pharmacological evaluations, understanding its mechanism of action, and developing it as a potential therapeutic agent.

Table 1: Physicochemical Properties of β-acetoxyisovalerylshikonin

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₇ | [9] |

| IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate | [9] |

| InChIKey | MXANJRGHSFELEJ-MRXNPFEDSA-N | [9] |

| Canonical SMILES | CC(=CCOC(=O)CC(C)(C)O)C | [9] |

Caption: Chemical Structure of β-acetoxyisovalerylshikonin.

Part 2: Strategic Approach to Isolation and Purification

The successful isolation of a single, highly pure compound from a complex natural matrix like an A. euchroma extract is a multi-step process. The strategy is designed to progressively enrich the target molecule while systematically removing impurities.

Foundational Principles: From Crude Extract to Pure Compound

The general workflow begins with a non-selective extraction to liberate the family of shikonin derivatives from the plant material. This is followed by a series of chromatographic steps with increasing resolving power. The causality here is critical: initial, low-resolution techniques remove bulk impurities, preparing the sample for high-resolution, high-specificity techniques like preparative HPLC, which can resolve structurally similar analogues.

Caption: Workflow for Isolation and Validation of β-acetoxyisovalerylshikonin.

Initial Extraction from Source Material

The choice of extraction method is pivotal and depends on the desired efficiency and environmental impact. Shikonins are lipophilic, making non-polar solvents effective.

-

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. An optimized UAE protocol for shikonins from A. euchroma has been established using ethanol as the solvent.[2] The conditions are: an ethanol-to-solid ratio of 11:1, an extraction time of 87 minutes, a temperature of 39°C, and an ultrasound power of 93 W, yielding approximately 1.26% shikonin.[2][6]

-

Homogenate Extraction: This is a rapid and efficient alternative that involves high-speed blending of the source material with a solvent.[10] Optimal conditions have been found to be 78% ethanol with a liquid-to-solid ratio of 10.3 over 4.2 minutes for two cycles.[10]

The rationale for using methods like UAE is to maximize yield while minimizing the thermal degradation of these sensitive naphthoquinone pigments.

Chromatographic Separation: The Core of Isolation

Chromatography exploits differences in the physicochemical properties (e.g., polarity, size) of molecules to achieve separation.

Before scaling up to preparative isolation, a rapid and precise HPTLC method is invaluable for quantifying the target compound in the crude extract and optimizing the separation conditions.[7]

Protocol: HPTLC Quantification

-

Stationary Phase: Precoated RP-18 F₂₅₄S TLC plates are used, providing a non-polar surface ideal for separating lipophilic shikonin derivatives.[7]

-

Mobile Phase: A mobile phase of acetonitrile, methanol, and 5% aqueous formic acid (40:2:8 v/v/v) provides excellent resolution. The formic acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[7]

-

Application: The extract is applied as bands onto the plate.

-

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

-

Densitometric Analysis: The separated bands are scanned at 520 nm (the characteristic wavelength for these red pigments) in reflection/absorption mode for quantification against a calibrated standard.[7]

This HPTLC method has been validated for linearity, accuracy, and precision, with a limit of detection (LOD) for β-acetoxyisovalerylshikonin of 12 ng and a limit of quantification (LOQ) of 40 ng.[7]

Table 2: HPTLC Method Validation Parameters

| Parameter | Shikonin | Acetylshikonin | β-acetoxyisovalerylshikonin |

| Linearity Range (ng) | 100-600 | 100-600 | 100-1800 |

| LOD (ng) | 18 | 15 | 12 |

| LOQ (ng) | 60 | 45 | 40 |

| Source: Data derived from a study on simultaneous densitometric determination of shikonin derivatives.[7] |

Preparative HPLC is the gold standard for isolating highly pure compounds. A rapid and simple isocratic method has been successfully developed for isolating β-acetoxyisovalerylshikonin from A. euchroma cell suspension cultures.[4][5]

Protocol: Preparative HPLC Isolation

-

System: A preparative scale HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is the core of the separation.[4][5][11] The C18 stationary phase provides strong hydrophobic interactions with the shikonin derivatives, allowing for separation based on subtle differences in their lipophilicity.

-

Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (95:5, v/v).[4][5][11] This highly organic mobile phase ensures that the lipophilic compounds are eluted in a reasonable time, while the specific ratio is optimized to provide baseline separation between acetylshikonin and β-acetoxyisovalerylshikonin.

-

Flow Rate & Detection: A suitable flow rate is applied to ensure efficient separation without excessive band broadening. Detection is set at a wavelength appropriate for shikonins (e.g., 520 nm).

-

Injection & Fraction Collection: The concentrated crude extract is injected onto the column. Fractions corresponding to the peak of β-acetoxyisovalerylshikonin are collected as they elute.

-

Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified compound.

This self-validating system consistently yields β-acetoxyisovalerylshikonin with a purity of over 98%, demonstrating its robustness and reliability.[4][5][11]

Table 3: Optimized Preparative HPLC Protocol Summary

| Parameter | Specification | Rationale |

| Column Type | Reversed-Phase C18 | Ideal for separating lipophilic compounds based on hydrophobicity.[4][5] |

| Mobile Phase | Acetonitrile/Methanol (95:5) | Optimized for high resolution between shikonin esters in a short run time.[4][5][11] |

| Mode | Isocratic | Simplifies the method, enhances reproducibility, and is suitable for separating a limited number of target compounds.[4][5][11] |

| Purity Achieved | > 98% | Indicates excellent resolving power of the method.[4][5] |

| Recovery Rate | 94.7% - 96.8% | Demonstrates high efficiency and minimal loss of the target compound during the process.[4][5] |

Part 3: Structural Elucidation and Purity Validation

Following isolation, the identity and purity of the compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques.

Confirming Identity: Spectroscopic Analysis

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the isolated compound.[12][13] By ionizing the molecule and measuring its mass-to-charge ratio, MS provides a precise molecular weight that can be compared to the theoretical weight of β-acetoxyisovalerylshikonin (C₂₁H₂₄O₇), thus confirming its elemental composition.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the exact structure of an organic molecule.[15][16]

-

¹H-NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity.

-

¹³C-NMR (Carbon NMR): Reveals the number and types of carbon atoms in the structure.

-

2D-NMR (e.g., COSY, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms and confirmation of the complete molecular architecture, including the naphthoquinone core and the specific ester side chain.[4]

-

The combined data from MS and various NMR experiments provide irrefutable proof of the compound's identity.[4]

Assessing Purity: A Self-Validating System

The purity of the final isolate is typically assessed using the same high-resolution analytical HPLC method used for method development. A pure compound should appear as a single, sharp, and symmetrical peak in the chromatogram. The purity is calculated based on the area of the target peak relative to the total area of all peaks detected. The achievement of >98% purity confirms the efficacy of the preparative HPLC protocol.[4][5][11]

Part 4: Conclusion and Future Directions

The protocol outlined in this guide, centered around a rapid isocratic preparative HPLC method, represents a highly efficient and reproducible strategy for the discovery and isolation of β-acetoxyisovalerylshikonin from Arnebia euchroma. By explaining the causality behind the choice of extraction techniques, chromatographic phases, and validation methods, we provide a robust framework for obtaining this valuable compound in high purity.

The availability of pure β-acetoxyisovalerylshikonin is a critical enabler for advanced preclinical research, including in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.[8][17] This guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this potent natural product.

References

-

Puri, A., et al. (2008). Isolation and purification of acetylshikonin and b-acetoxyisovaleryl shikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC. Journal of Separation Science, 31(4), 629-635. Available at: [Link]

-

Kumar, M., et al. (2022). Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. Frontiers in Pharmacology, 13, 853288. Available at: [Link]

-

Chaudhary, A., et al. (2023). Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022. Biomedicine & Pharmacotherapy, 161, 114488. Available at: [Link]

-

Huang, Y., et al. (2020). Optimization of Ultrasound-Assisted Extraction of Shikonin from Arnebia euchroma Using Response Surface Methodology and Evaluation of Its Antimicrobial Activity. Molecules, 25(22), 5347. Available at: [Link]

-

Kumar, M., et al. (2022). Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Wazir, D., et al. (2015). Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography. Journal of Planar Chromatography-Modern TLC, 28(1), 53-59. Available at: [Link]

-

Song, J., et al. (2023). The discovery and characterization of AeHGO in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma. Frontiers in Plant Science, 14, 1167663. Available at: [Link]

-

Han, J., et al. (2013). Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology. Molecules, 18(1), 803-815. Available at: [Link]

-

Puri, A., et al. (2008). Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC. PubMed. Available at: [Link]

-

Teshigawara, K., et al. (1999). BETA-Hydroxyisovalerylshikonin Inhibits the Cell Growth of Various Cancer Cell Lines and Induces Apoptosis in Leukemia HL-60 Cells through a Mechanism Different from Those of Fas and Etoposide. The Journal of Biochemistry, 125(1), 17-23. Available at: [Link]

-

Vögeli, B. (2023). NMR Spectroscopy and Imaging in Biological Chemistry and Medicine. Magnetochemistry, 9(1), 22. Available at: [Link]

-

de Falco, B., & Lanzotti, V. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Magnetic Resonance in Chemistry, 56(9), 874-886. Available at: [Link]

-

Puri, A., et al. (2008). Isolation and purification of acetylshikonin and β‐acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC. Wiley Online Library. Available at: [Link]

-

van der Spoel, D., et al. (2010). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Biophysical Chemistry, 148(1-3), 85-94. Available at: [Link]

-

Guo, J., et al. (2014). Synthesis and antitumour activity of β-hydroxyisovalerylshikonin analogues. Natural Product Research, 28(21), 1878-1884. Available at: [Link]

-

Tsukida, K., et al. (1981). Structural elucidation of the main cis beta-carotenes. Journal of Nutritional Science and Vitaminology, 27(6), 551-561. Available at: [Link]

-

Gault, J., et al. (2020). Metal Ion Binding to the Amyloid β Monomer Studied by Native Top-Down FTICR Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(8), 1719-1727. Available at: [Link]

-

Nagai, S., et al. (1998). Reaction of beta-alkannin (shikonin) with reactive oxygen species. Journal of Health Science, 44(1), 16-23. Available at: [Link]

-

Kitaoka, N., et al. (2009). Isolation and structural elucidation of a new cyclohexenone compound from Lasiodiplodia theobromae. Bioscience, Biotechnology, and Biochemistry, 73(8), 1890-1892. Available at: [Link]

-

Kumar, M., et al. (2021). Arnebia euchroma. In: Pharmacological Properties of Wild Edibles and Medicinal Plants. Springer, Cham. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 479502, Beta-Hydroxyisovalerylshikonin. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 3. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumour activity of β-hydroxyisovalerylshikonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-Hydroxyisovalerylshikonin | C21H24O7 | CID 479502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. Metal Ion Binding to the Amyloid β Monomer Studied by Native Top-Down FTICR Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and structural elucidation of a new cyclohexenone compound from Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor Activity of Shikonin and Its Derivatives [jstage.jst.go.jp]

Pharmacological profile of shikonin and its derivatives

An In-depth Technical Guide to the Pharmacological Profile of Shikonin and Its Derivatives

Executive Summary

Shikonin, a potent naphthoquinone pigment isolated from the roots of plants like Lithospermum erythrorhizon, has a rich history in traditional medicine and is now a focal point of modern pharmacological research.[1][2] This guide provides a comprehensive technical overview of the multifaceted pharmacological profile of shikonin and its structurally diverse derivatives for researchers, scientists, and drug development professionals. We delve into the core molecular mechanisms, with a particular emphasis on its anticancer and anti-inflammatory activities, which are largely driven by its ability to modulate reactive oxygen species (ROS) and interfere with critical cellular signaling pathways such as PI3K/Akt and NF-κB.[1][3] Furthermore, this document explores the structure-activity relationships of key derivatives, addresses pharmacokinetic and toxicological challenges, and provides robust, self-validating experimental protocols to guide future research and development.

Introduction: The Naphthoquinone Powerhouse

For centuries, the dried root of Lithospermum erythrorhizon, known as "Zicao" in Traditional Chinese Medicine, has been used to treat a variety of ailments, including inflammatory conditions and infections.[2][4] The principal bioactive constituent responsible for these effects is shikonin, an R-enantiomer of a chiral pair, with its S-enantiomer being alkannin.[5]

Chemically, shikonin is characterized by a 5,8-dihydroxy-1,4-naphthoquinone core with a hydroxylated isohexenyl side chain.[5] It is this distinct structure that underpins its broad spectrum of biological activities. Modern drug development has focused on synthesizing a plethora of shikonin derivatives, primarily through modification of the side chain, to enhance therapeutic efficacy, improve bioavailability, and reduce potential toxicity.[6][7] These efforts have yielded compounds with potent and sometimes more specific pharmacological profiles than the parent molecule.

Core Pharmacological Profile: A Pleiotropic Agent

Shikonin and its derivatives are pleiotropic molecules, exhibiting a wide array of pharmacological effects.[8] Their ability to interact with multiple cellular targets makes them compelling candidates for various therapeutic applications.

| Pharmacological Activity | Key Mechanisms & Therapeutic Potential | Key References |

| Anticancer | Induction of ROS, apoptosis, necroptosis; Inhibition of PI3K/Akt, MAPK, and STAT3 pathways. | [1][3][7] |

| Anti-inflammatory | Inhibition of NF-κB, TNF-α, and COX-2; Proteasome inhibition. | [1] |

| Antimicrobial & Antiviral | Effective against various bacteria and fungi; Inhibition of HIV-1 replication. | [5][8] |

| Wound Healing | Promotes proliferation of keratinocytes and fibroblasts. | [1][5] |

| Antioxidant | Scavenging of free radicals due to the phenolic ring structure. | |

| Neuroprotective | Potential applications in neurodegenerative diseases. | [9] |

| Antidiabetic | Effects on glucose metabolism. | [4][9] |

Deep Dive: Anticancer Mechanisms of Action

The anticancer properties of shikonin are the most extensively studied, revealing a complex interplay of induced cellular stress and signaling pathway disruption.[1][7]

The Central Role of Reactive Oxygen Species (ROS)

Cancer cells often exist in a state of elevated intrinsic oxidative stress, making them vulnerable to further ROS insults.[1] Shikonin masterfully exploits this vulnerability. It directly targets mitochondria, leading to a dose-dependent overproduction of ROS.[10] This surge in ROS overwhelms the cancer cell's antioxidant defenses, tipping the redox balance towards cytotoxicity and triggering multiple cell death programs.[1][9]

Modulation of Key Signaling Pathways

Shikonin's efficacy is amplified by its ability to inhibit critical pro-survival signaling cascades within cancer cells.

The PI3K/Akt/mTOR Axis: This pathway is frequently hyperactivated in cancer, promoting proliferation and inhibiting apoptosis. Shikonin is a potent inhibitor of this axis. It prevents the phosphorylation and subsequent activation of Akt, which in turn blocks its downstream effects, such as the phosphorylation of Bad and the activation of NF-κB.[3][11] This leads to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-xl, ultimately sensitizing cancer cells to apoptosis.[3]

Other Key Pathways:

-

MAPK Pathways: Shikonin modulates the phosphorylation status of key mitogen-activated protein kinases, including ERK and JNK, which are critical regulators of cell fate.[8]

-

STAT3 Signaling: The inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) has been specifically implicated in the anti-melanoma activity of shikonin.[5]

-

EGFR Signaling: Shikonin can hinder the epidermal growth factor receptor, a key driver in many epithelial cancers.[8]

Focus Area: Anti-inflammatory and Immunomodulatory Effects

The traditional use of shikonin for inflammatory conditions is well-supported by modern mechanistic studies. Its primary anti-inflammatory mechanism involves the potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][8]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including TNF-α, interleukins (ILs), and COX-2.[1] Shikonin inhibits this cascade by preventing the degradation of IκB, thereby trapping NF-κB in the cytoplasm and suppressing the inflammatory response.

Structure-Activity Relationship (SAR) and Derivative Development

While the naphthoquinone core is essential for activity, modifications to the aliphatic side chain significantly influence the potency and specificity of shikonin derivatives.[6] Acylation of the side-chain hydroxyl group is a common and effective strategy.

| Compound | Structure Modification | Impact on Anticancer Activity | Reference |

| Shikonin | Parent Compound | Broad-spectrum activity | - |

| Isovalerylshikonin | Esterification with isovaleric acid | More active than shikonin against U937 leukemia cells. | [8] |

| β,β-Dimethylacrylshikonin | Esterification with dimethylacrylic acid | More active than shikonin against U937 leukemia cells. | [8] |

| Shikonin-benzo[b]furan derivatives | Addition of a benzo[b]furan moiety | Higher potency against HT29 colon cancer cells; inhibits tubulin polymerization. | [8] |

| Cyclopropylacylate Derivatives | Esterification with cyclopropane-containing acids | Potent cytotoxicity against melanoma cell lines. | [6] |

These studies demonstrate that increasing the lipophilicity and introducing specific functional groups to the side chain can enhance the interaction with molecular targets and improve overall efficacy.

Pharmacokinetics, Toxicology, and Drug Delivery

A significant hurdle in the clinical development of shikonin is its challenging pharmacokinetic profile.

-

Solubility and Bioavailability: Shikonin is highly lipophilic and practically insoluble in water, leading to poor oral bioavailability.[2][9]

-

Metabolism: It is known to interact with cytochrome P450 enzymes.[9]

-

Toxicology: While generally considered safe, dose-dependent studies are crucial, with some evidence pointing towards potential nephrotoxicity and skin allergies at higher concentrations.[9]

To address these limitations, various drug delivery strategies are being explored. Encapsulation in nanoparticles or complexation with carriers like hydroxypropyl-β-cyclodextrin has been shown to dramatically increase water solubility and stability, paving the way for more effective systemic administration.[2][3]

Experimental Protocols for a Self-Validating Research Workflow

A logical and rigorous experimental approach is critical to validating the pharmacological activity of shikonin or its novel derivatives. The following workflow ensures that each step builds upon the last, from initial screening to mechanistic confirmation.

Protocol 1: In Vitro Cytotoxicity and Viability Assessment (XTT Assay)

-

Objective: To determine the concentration-dependent effect of a shikonin derivative on the metabolic activity and viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

-

Causality: This is the foundational experiment. It establishes the potency of the compound and provides the necessary concentration range (e.g., IC50, 2x IC50) for all subsequent mechanistic assays, ensuring that observed effects are occurring at relevant cytotoxic doses.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the shikonin derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours until the color change is apparent.

-

Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[6]

-

Protocol 2: Elucidating the Mode of Cell Death (Annexin V/PI Staining)

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.

-

Causality: After confirming cytotoxicity, this assay explains how the cells are dying. Identifying apoptosis as the primary mechanism is crucial, as it is a controlled, non-inflammatory form of cell death, which is highly desirable for a cancer therapeutic.

-

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the shikonin derivative at its predetermined IC50 concentration for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine for apoptosis).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the kit protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Interpretation:

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

-

Annexin V(-) / PI(+): Primary necrotic cells.

-

-

Protocol 3: Mechanistic Investigation via Western Blotting

-

Objective: To confirm the modulation of specific proteins within a hypothesized signaling pathway (e.g., PI3K/Akt).

-

Causality: This is the confirmatory step. If previous assays suggest apoptosis, Western blotting can validate the underlying mechanism by showing, for example, a decrease in phosphorylated Akt (indicating pathway inhibition) and an increase in cleaved Caspase-3 (the executioner of apoptosis). This provides a direct link between the drug target and the cellular outcome.

-

Methodology:

-

Protein Extraction: Treat cells as described above. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize to the loading control to determine changes in protein expression or phosphorylation status.

-

Conclusion and Future Directions

Shikonin and its derivatives represent a class of natural products with immense therapeutic potential. Their ability to induce ROS-mediated cell death and simultaneously inhibit key pro-survival pathways makes them formidable anticancer agents. Similarly, their potent anti-inflammatory effects via NF-κB inhibition validate their traditional use and suggest applications in a range of inflammatory disorders.

The primary challenges remain in the realm of drug development: overcoming poor bioavailability and fully characterizing long-term toxicology. The future of shikonin-based therapeutics will likely depend on:

-

Advanced Drug Delivery Systems: Further development of nanoparticle and other formulation strategies to enable effective systemic use.

-

Rational Derivative Design: Synthesis of next-generation derivatives with improved target specificity and reduced off-target effects.

-

Combination Therapies: Investigating synergistic effects with existing chemotherapeutics or immunotherapies to enhance efficacy and overcome drug resistance.

-

Clinical Translation: Rigorous, well-designed clinical trials to validate the extensive preclinical findings in human patients.

By leveraging a deep understanding of its pharmacological profile and employing robust experimental validation, the scientific community can continue to unlock the full potential of this ancient remedy for modern diseases.

References

- Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential.

-

Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. Frontiers in Pharmacology. [Link]

-

Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species. Frontiers in Pharmacology. [Link]

-

Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. ResearchGate. [Link]

-

Pharmacological Properties of Shikonin – A Review of Literature since 2002. Thieme Connect. [Link]

-

Pharmacological Properties of Shikonin - A Review of Literature since 2002. ResearchGate. [Link]

-

Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment. PubMed Central. [Link]

-

Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review. MDPI. [Link]

-

Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. MDPI. [Link]

-

Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells. PubMed Central. [Link]

-

Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis. PubMed Central. [Link]

Sources

- 1. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of β-hydroxyisovaleryl-shikonin

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for conducting preliminary studies on the mechanism of action of β-hydroxyisovaleryl-shikonin (β-HIVS), a potent naphthoquinone derivative isolated from Lithospermum radix. β-HIVS, a compound often studied alongside its close analogues like β-acetoxyisovalerylshikonin, has demonstrated significant antitumor activity across various cancer cell lines, including pancreatic, endometrial, and ovarian cancers.[1][2] This document synthesizes current research to outline its primary mechanisms of action—namely, the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS)—and details the experimental protocols required to investigate these effects. We delve into its impact on critical signaling cascades, such as the PI3K/AKT pathway and protein tyrosine kinases, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore its therapeutic potential.

Introduction: The Therapeutic Potential of a Shikonin Derivative

Shikonin and its derivatives, extracted from the dried root of Lithospermum erythrorhizon, have long been used in traditional medicine and are now gaining significant attention in modern oncology.[3] Among these, β-hydroxyisovaleryl-shikonin (β-HIVS) has emerged as a promising candidate due to its potent cytotoxic effects against cancer cells, often with greater selectivity compared to normal cells at low concentrations.[2] Early research indicates that β-HIVS operates through a multi-pronged approach, disrupting key cellular processes essential for tumor survival and proliferation. Understanding these mechanisms is the critical first step in its journey from a natural compound to a potential clinical therapeutic. This guide provides the conceptual and practical framework for these initial investigations.

Core Mechanistic Pillars of β-HIVS Antitumor Activity

Preliminary evidence strongly suggests that the anticancer effects of β-HIVS are driven by three interconnected cellular events. A logical first step in evaluating this compound is to confirm these core activities in a cancer model of interest.

-

Induction of Apoptosis: β-HIVS triggers programmed cell death, a crucial mechanism for eliminating malignant cells.[1][4] This is often mediated through mitochondrial dysfunction and the activation of the caspase cascade.[1][2]

-

Cell Cycle Arrest: The compound halts the proliferation of cancer cells by arresting the cell cycle, typically at the G0/G1 phases.[1][2] This prevents cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

-

Generation of Reactive Oxygen Species (ROS): β-HIVS induces the production of ROS, leading to oxidative stress and subsequent cellular damage, including DNA damage.[1][5][6] This ROS-dependent mechanism is a key contributor to its apoptotic effects.

Key Molecular Pathways Targeted by β-HIVS

The broader cellular effects of β-HIVS are orchestrated by its interaction with specific molecular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. β-HIVS has been shown to suppress the PI3K/AKT pathway, which is a key mechanism underlying its antitumor effects in pancreatic and cervical cancer.[1][4][5] This inhibition prevents the downstream activation of survival signals, rendering cancer cells more susceptible to apoptosis.[7]

Inhibition of Protein Tyrosine Kinases (PTKs)

β-HIVS is a potent, ATP non-competitive inhibitor of several protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the viral sarcoma oncogene (v-Src).[8][9] Since these kinases are critical drivers of cell proliferation and survival in numerous cancers, their inhibition by β-HIVS represents a significant aspect of its mechanism of action.[8]

Caption: Key molecular targets and pathways affected by β-HIVS.

Experimental Framework for Preliminary Mechanistic Studies

This section provides a logical, step-by-step workflow with validated protocols to investigate the mechanism of action of β-HIVS.

Workflow for Investigating β-HIVS Mechanism of Action

Caption: Experimental workflow for β-HIVS mechanism of action studies.

Phase 1: In Vitro Cytotoxicity Screening

Causality: The foundational step is to determine the dose-dependent cytotoxic effect of β-HIVS on the selected cancer cell line(s). This establishes the effective concentration range for subsequent mechanistic assays and is typically reported as the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for assessing metabolic activity as a proxy for cell viability.[10][11]

Table 1: Example IC50 Data Summary for β-HIVS

| Cell Line | Tissue of Origin | β-HIVS IC50 (µM) after 48h |

| PANC-1 | Pancreatic Cancer | Data to be determined |

| AsPC-1 | Pancreatic Cancer | Data to be determined |

| HEC-1A | Endometrial Cancer | Data to be determined |

| OVCAR-3 | Ovarian Cancer | Data to be determined |

| BJ (Control) | Normal Fibroblast | Data to be determined |

Experimental Protocol: MTT Cytotoxicity Assay [11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of β-HIVS in culture medium. Remove the old medium from the wells and add 100 µL of the β-HIVS dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of β-HIVS and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidating the Mode of Cell Death

Causality: Once the IC50 is established, the next logical step is to determine how the compound kills the cells. The primary hypotheses are that it induces apoptosis and/or causes cell cycle arrest. Western blotting for key apoptotic markers and flow cytometry for DNA content are the gold-standard techniques for this purpose.

Experimental Protocol: Apoptosis Detection by Western Blot [12]

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow until 70-80% confluent. Treat cells with β-HIVS at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost.[13] Centrifuge, wash with cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-